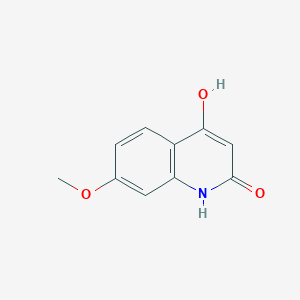

4-Hydroxy-7-methoxy-1H-quinolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWKOLGTLOFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716066 | |

| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27037-34-9 | |

| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Abstract

This guide provides a comprehensive scientific and technical overview of the , a heterocyclic compound of significant interest in pharmaceutical and biochemical research.[1] The quinoline scaffold is a core structure in numerous biologically active compounds, and this specific derivative has been explored for its potential anti-inflammatory, antimicrobial, and anti-cancer activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the prevalent synthetic methodologies, the underlying chemical principles, and practical, field-proven protocols. We will delve into the classic Conrad-Limpach-Knorr reaction, explore modern, efficiency-focused alternatives, and provide the causal reasoning behind critical experimental parameters.

Introduction: Significance of the Quinolone Scaffold

The quinolinone moiety, particularly the 4-hydroxy-2-quinolone core, is a privileged scaffold in medicinal chemistry.[2] Its rigid, planar structure and capacity for hydrogen bonding allow it to interact with a wide array of biological targets. This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and as a valuable candidate in the development of novel therapeutic agents.[1] Its applications are diverse, ranging from its use in creating fluorescent probes for biological imaging to its role as a foundational structure for drugs targeting various diseases.[1][3] The strategic placement of the hydroxyl and methoxy groups on the quinoline ring modulates its electronic properties and biological activity, making its efficient and reliable synthesis a key objective for synthetic chemists.

Primary Synthetic Strategy: The Camps Cyclization Approach

The most established and versatile method for synthesizing 4-hydroxy-2-quinolone derivatives is the Camps cyclization. This reaction involves the intramolecular cyclization of an N-acyl-2-aminoacetophenone derivative, typically promoted by a base. For the specific , a multi-step sequence starting from 3-methoxyaniline is employed.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: acylation of the starting aniline, intramolecular cyclization to form the quinolone ring, and final purification. Each stage involves specific reagents and conditions designed to maximize yield and purity.

Caption: Overall workflow for the .

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-methoxyphenyl)malonamic acid

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

-

Reaction: Heat the mixture in an oil bath at 140-150 °C for 2 hours. The reaction mixture will become a homogenous melt.

-

Saponification: After cooling to approximately 80 °C, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of ethanol. Re-heat the mixture to reflux for 1 hour to ensure complete saponification of the ester.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C. This yields the malonanilidic acid intermediate.

Scientist's Note (Causality): The initial condensation between the aniline and diethyl malonate is a nucleophilic acyl substitution. Driving off the ethanol byproduct at high temperature pushes the equilibrium towards the product. The subsequent saponification is critical for creating the carboxylic acid moiety necessary for the upcoming intramolecular cyclization. Acidification protonates the carboxylate, causing the intermediate to precipitate from the aqueous solution.

Step 2: Cyclization to this compound

-

Setup: Place the dried N-(3-methoxyphenyl)malonamic acid (0.1 mol) in a 500 mL flask.

-

Cyclization: Add Eaton's reagent (a 7.7% w/w solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) (approx. 10x the weight of the acid intermediate).

-

Reaction: Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the dehydrating agent and precipitate the crude product.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a cold 5% sodium bicarbonate solution to neutralize any residual acid, followed by several washes with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield pure this compound as a solid.

Scientist's Note (Trustworthiness): Eaton's reagent and PPA are powerful dehydrating and protonating agents that facilitate the intramolecular Friedel-Crafts acylation.[4] The electron-donating methoxy group directs the cyclization to the ortho position of the aniline ring. The temperature must be carefully controlled; excessively high temperatures can lead to side reactions and decomposition, reducing the yield and purity of the final product. The quenching on ice is a highly exothermic but critical step to safely handle the strong acid reagent and precipitate the product.

Reaction Mechanism: Camps Cyclization

The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst (PPA), followed by an intramolecular electrophilic attack of the activated acyl group onto the electron-rich aromatic ring. Subsequent dehydration and tautomerization lead to the stable 4-hydroxy-2-quinolone structure.

Sources

physicochemical properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Introduction

This compound, a notable member of the quinolinone family, is a heterocyclic organic compound of significant interest to the scientific community. Its rigid, planar scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its application as a pharmaceutical intermediate and for the exploration of its therapeutic potential, which includes anti-inflammatory, antioxidant, and anti-tumor activities.[3][4]

The compound, identified by CAS Number 27037-34-9, possesses the molecular formula C₁₀H₉NO₃.[4] A key feature of its chemistry is the existence of keto-enol tautomerism, a dynamic equilibrium that significantly influences its reactivity and biological interactions.[5][6][7]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These parameters are crucial for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| CAS Number | 27037-34-9 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.19 g/mol | [4] |

| Appearance | Off-white powder / solid | [3][4] |

| Melting Point | 347-348.8 °C | [3] |

| Boiling Point (Predicted) | 429.5 ± 45.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Flash Point (Predicted) | 213.5 ± 28.7 °C | [3] |

| Molar Refractivity (Predicted) | 49.8 ± 0.3 cm³ | [3] |

| Enthalpy of Vaporization (Predicted) | 72.2 ± 3.0 kJ/mol | [3] |

| Solubility | Soluble in polar organic solvents like DMSO.[8] | [8] |

Keto-Enol Tautomerism

A critical aspect of the chemistry of 4-hydroxy-quinolin-2-ones is their ability to exist in tautomeric forms: the 4-hydroxy-2-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).[5][6] Spectroscopic and crystallographic studies have shown that the keto tautomer is predominantly favored in both solid and solution states.[5][9] This equilibrium is fundamental to the compound's chemical reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium of the quinolinone core.

Synthesis Protocol

The synthesis of quinolinone derivatives can be achieved through various methods, with the Conrad-Limpach reaction being a classic approach.[10] A patented industrial process provides a scalable method for producing the related 4-hydroxy-7-methoxyquinoline, which can be adapted.[11] The following protocol is based on a multi-step synthesis that involves the formation of an intermediate followed by a high-temperature cyclization.

Experimental Protocol: Multi-Step Synthesis

Step 1: Formation of Intermediate (BA-1)

-

Ensure a 2000L glass-lined reactor is clean, dry, and cooled to room temperature.

-

Charge the reactor with 1000 kg of trimethyl orthoformate.

-

Begin agitation and add 250 kg of isopropylidene malonate (Meldrum's acid). Stir for 20-30 minutes until a homogeneous mixture is achieved.

-

Slowly heat the mixture to 60-65 °C. Once reflux begins, maintain it for 1.5-2 hours.

-

After the reflux period, close the steam valve and apply a slight vacuum.

-

Add 250 kg of 3-methoxyaniline to the reaction mixture.

-

Continue the reaction, monitoring the consumption of 3-methoxyaniline by a suitable method (e.g., HPLC, TLC) until its concentration is ≤ 1.5%.

-

Cool the reaction mixture to room temperature.

-

Isolate the crude product (Intermediate BA-1) by centrifugation.

-

Purify the crude solid by slurrying with methanol, followed by collection via centrifugation.

-

Dry the purified solid in an oven at 45-50 °C for 22-25 hours.

Step 2: Cyclization to form this compound (BA-2)

-

To a separate 1000L reactor, add a high-boiling point solvent such as diphenyl ether.

-

Add 200 kg of the purified intermediate (BA-1).

-

Heat the mixture to initiate the cyclization reaction, typically at temperatures around 170-180 °C, for 2-3 hours.[11] The high temperature facilitates the intramolecular condensation and elimination.

-

Monitor the reaction for completion.

-

Cool the mixture and isolate the crude product (BA-2) by centrifugation.

-

Wash the crude product with a suitable solvent like dichloromethane (1:1 mass ratio) with stirring for 1 hour at room temperature to remove impurities.

-

Collect the final product by centrifugation.

-

Dry the purified this compound to yield the final product.

Caption: Simplified synthetic pathway to the quinolinone core.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the vinyl proton, and the exchangeable N-H and O-H protons. Based on data for similar quinolinone structures, the aromatic protons would appear in the range of δ 6.5-8.0 ppm.[12][13] The methoxy protons (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The vinyl proton at the C3 position typically appears as a singlet around δ 6.0-6.3 ppm.[12] The N-H and O-H protons are expected to be broad singlets at lower fields (>10 ppm) and their signals may be exchangeable with D₂O.[12][14]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would corroborate the structure by showing signals for all 10 carbon atoms. The carbonyl carbon (C2) is expected to be significantly downfield, typically around δ 160-177 ppm.[12] The carbon bearing the hydroxyl group (C4) would also be downfield. Aromatic carbons would resonate in the typical δ 100-150 ppm region, and the methoxy carbon would appear around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

Broad O-H and N-H stretching vibrations in the 3400-3200 cm⁻¹ region.

-

A strong C=O (amide carbonyl) stretching vibration around 1650-1680 cm⁻¹.

-

C=C stretching vibrations for the aromatic and vinyl groups in the 1600-1450 cm⁻¹ region.

-

C-O (ether) stretching for the methoxy group around 1250-1050 cm⁻¹.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the elemental composition. The [M+H]⁺ ion would be the expected base peak, with a calculated m/z value corresponding to the molecular formula C₁₀H₉NO₃.[12]

Potential Applications and Biological Relevance

The quinolinone scaffold is a cornerstone in the development of therapeutic agents.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules.[3][4] Derivatives of the 4-hydroxy-1H-quinolin-2-one core have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory and Antioxidant: The core structure is associated with anti-inflammatory and antioxidant properties, making it a target for developing treatments for related conditions.[3][4]

-

Antimicrobial and Antifungal: Various substituted quinolinones have demonstrated efficacy against bacterial and fungal strains.[1][4][15]

-

Antitumor: The compound has been explored for its potential as an anti-cancer agent, with some studies showing promise in inhibiting tumor growth.[3][4]

-

Enzyme Inhibition: Certain derivatives have been shown to act as enzyme inhibitors, such as topoisomerase II inhibitors, which is a mechanism for antiproliferative activity.[16]

Safety Profile

There is currently limited publicly available information regarding the comprehensive toxicity and safety profile of this compound.[3] Therefore, it is imperative that standard laboratory safety protocols are strictly followed during its handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

References

- BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9.

- Jampílek, J., Musiol, R., Peško, M., Kráľová, K., Vejsová, M., Carroll, J., ... & Dohnal, J. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1159.

- Supporting Information for a scientific article. (n.d.).

- Chem-Impex International Inc. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem.

- PubMed. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity.

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Various Authors. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate.

- Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed.

- Moldovan, C. M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- OUCI. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.

- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.).

- ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.

- Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate.

- ChemicalBook. (n.d.). This compound | 27037-34-9.

- BenchChem. (n.d.). An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem.

- Chem-Impex. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-methyl-4(1H)-quinolinone. PubChem.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- National Center for Biotechnology Information. (n.d.). 7-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)oxy]. PubChem.

- Kettmann, V., Svetlík, J., & Kratky, C. (2001). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 5), 590-592.

- ChemSynthesis. (n.d.). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one.

- National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem.

- Supporting Information for a scientific article. (n.d.).

- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

- Rlavie. (n.d.). CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline.

- ChemicalBook. (n.d.). 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one.

- SpectraBase. (n.d.). 4'-Hydroxy-7-methoxyflavone - Optional[ATR-IR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-7-Methoxyflavone. PubChem.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone.

- Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone.

- MedChemExpress. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone | Fluorescent Probe.

- PubChemLite. (n.d.). 7-hydroxy-4-methyl-2(1h)-quinolone.

- Wang, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7089.

- Solubility of Things. (n.d.). 7-hydroxymitragynine.

- ChemicalBook. (n.d.). 4',5-dihydroxy-7-methoxyflavone(437-64-9)ir1.

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has emerged as a compound of significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from structurally related compounds and established principles of molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its potential molecular targets and cellular effects, alongside detailed experimental protocols for validation.

Introduction: The Quinolinone Scaffold as a Versatile Pharmacophore

Quinolin-2-one derivatives are a class of heterocyclic compounds characterized by a bicyclic structure. Their unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. Research has demonstrated the potential of this scaffold in developing agents for oncology, infectious diseases, and inflammatory disorders. This compound, with its specific substitutions, is poised to interact with various biological systems, and understanding its precise mechanism of action is crucial for its development as a therapeutic agent.[1] This guide will explore the most probable mechanisms through which this compound exerts its biological effects.

Putative Anticancer Mechanism of Action

The most compelling evidence for the biological activity of this compound lies in its potential as an anticancer agent. While direct, extensive studies on this specific molecule are emerging, a strong mechanistic hypothesis can be formulated based on the well-documented activities of structurally similar quinolinone derivatives. The proposed anticancer effects appear to be multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: A Programmed Cell Death Pathway

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. A hallmark of many cancer cells is their ability to evade apoptosis. Several quinolinone derivatives have been shown to reinstate this process in cancer cells. The proposed apoptotic pathway initiated by this compound likely involves the intrinsic, or mitochondrial, pathway.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in controlling the mitochondrial outer membrane permeabilization (MOMP). It is hypothesized that this compound upregulates the expression of pro-apoptotic members while downregulating their anti-apoptotic counterparts.

-

Mitochondrial Disruption and Cytochrome c Release: The shift in the Bcl-2 family protein balance leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours. Include a positive control (e.g., staurosporine).

-

Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to cell death or senescence. Quinolinone derivatives have been observed to induce cell cycle arrest, particularly at the G2/M transition.

Key Molecular Events:

-

DNA Damage Response: It is plausible that this compound induces DNA damage, either directly or indirectly through the generation of reactive oxygen species (ROS). This activates checkpoint kinases such as ATM and ATR.

-

Activation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon activation by checkpoint kinases, p53 can transcriptionally upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): p21 binds to and inhibits the activity of cyclin B1/CDK1 complexes, which are essential for entry into mitosis. This inhibition prevents the G2 to M phase transition, leading to cell cycle arrest.

Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Plate and treat cells as described in the apoptosis assay protocol.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential as a Topoisomerase I Inhibitor

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Topoisomerase I (Top1) inhibitors are an important class of anticancer drugs. Some quinoline derivatives have been identified as Top1 inhibitors.[2] They act by stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately, cell death.

Experimental Protocol: Topoisomerase I Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known Top1 inhibitor (e.g., camptothecin) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Top1 activity will result in a higher proportion of supercoiled DNA.[3][4][5]

Putative Anti-inflammatory Mechanism of Action

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The anti-inflammatory properties of the 4-hydroxy-2-quinolinone scaffold have been linked to the inhibition of lipoxygenases (LOXs).

Inhibition of Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators called leukotrienes. A derivative of the target compound, TA-270, has been shown to inhibit 5-lipoxygenase activity.[6] By inhibiting LOX, this compound could potentially reduce the production of these pro-inflammatory molecules.

Experimental Protocol: Lipoxygenase Inhibition Assay

-

Enzyme and Substrate: Use a commercially available lipoxygenase (e.g., from soybean) and its substrate (e.g., linoleic acid or arachidonic acid).

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Inhibitor Addition: Add different concentrations of this compound to the reaction. Include a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding the enzyme.

-

Spectrophotometric Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[7]

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).

Putative Antimicrobial Mechanism of Action

The quinolinone scaffold is present in many antibacterial agents. While the specific antimicrobial mechanism of this compound is not well-defined, it is plausible that it could act through mechanisms similar to other quinolone antibiotics, such as the inhibition of bacterial DNA gyrase and topoisomerase IV. However, it is also possible that it exerts its effects through disruption of the bacterial cell membrane or inhibition of key metabolic enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Broth Microdilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Summary of Putative Biological Activities and Supporting Data

The following table summarizes the potential biological activities of this compound based on the available literature for the quinolinone scaffold. The IC50 values are illustrative and represent typical ranges observed for active compounds in these classes.

| Biological Activity | Proposed Molecular Target/Pathway | Illustrative IC50 Range (µM) |

| Anticancer | Induction of Apoptosis (Caspase activation) | 5 - 50 |

| G2/M Cell Cycle Arrest (CDK1 inhibition) | 10 - 100 | |

| Topoisomerase I Inhibition | 1 - 25 | |

| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | 10 - 75 |

| Antimicrobial | Bacterial DNA Gyrase/Topoisomerase IV | >50 (Hypothetical) |

Conclusion and Future Directions

This compound is a promising compound with the potential for development as a therapeutic agent in several disease areas, most notably oncology and inflammatory conditions. The mechanistic insights presented in this guide, derived from the established activities of the broader quinolinone class, provide a solid framework for future research.

To fully elucidate the mechanism of action of this specific molecule, further in-depth studies are required. These should include:

-

Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of the compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity for its molecular targets.

The comprehensive investigation of this compound, guided by the principles and protocols outlined in this document, will be instrumental in unlocking its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TA-270 [4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone], an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4-Hydroxy-7-methoxy-1H-quinolin-2-one Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among these, the 4-hydroxy-1H-quinolin-2-one core, and specifically its 7-methoxy substituted derivatives, has garnered significant attention for its therapeutic potential.[1][2] These compounds exhibit a diverse range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth exploration of the biological activities of 4-hydroxy-7-methoxy-1H-quinolin-2-one derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.[2][5] Their mechanism of action often involves the inhibition of critical cellular enzymes and pathways essential for cancer cell proliferation and survival.[6]

Mechanism of Action

The anticancer effects of these quinolinone derivatives are multifaceted. A primary mechanism involves the inhibition of topoisomerase I (TOP1) , an enzyme crucial for DNA replication and repair.[7] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]

Furthermore, some derivatives act as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) .[6][8] These kinases are key regulators of tumor angiogenesis and cell proliferation, and their inhibition can effectively halt tumor growth.[6]

Structure-Activity Relationship (SAR)

The substitution pattern on the quinolinone ring significantly influences the anticancer potency.[9]

-

Substitution at C7: The presence of a methoxy group at the C7 position has been shown to be beneficial for antiproliferative activity.[9]

-

Substitution at C4: Alkoxy groups at the C4 position are crucial for activity, with variations in the chain length and nature of the substituent impacting potency.[7]

-

Fusion of additional rings: Fusing additional rings at the C7 and C8 positions can lead to potent anticancer activities.[6]

Data Presentation: Anticancer Activity

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 14m | 2-(p-methoxyphenyl)-4-(3-morpholinopropoxy)-6,7-dimethoxyquinoline | Melanoma (LOX IMVI) | 0.116 | [7] |

| 3g | 1-(4-fluorophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | Colon (HCT116) | 29.3 | [5][6] |

| 10g | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for SAR Studies

Caption: A flowchart illustrating the structure-activity relationship (SAR) workflow.

Anti-inflammatory Activity

Quinoline derivatives have emerged as promising anti-inflammatory agents.[10] They exert their effects by targeting key enzymes and mediators involved in the inflammatory cascade.[10][11]

Mechanism of Action

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2) .[11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be evaluated using animal models such as the xylene-induced ear edema test in mice.[11]

Experimental Protocol: Xylene-Induced Ear Edema Test

-

Animal Grouping: Divide mice into several groups: control, positive control (e.g., diclofenac), and test groups receiving different doses of the quinolinone derivative.

-

Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse.

-

Edema Measurement: After a set period, sacrifice the mice and cut circular sections from both ears. Weigh the sections to determine the extent of edema.

-

Inhibition Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathway of COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinolinone derivatives.

Antimicrobial Activity

Certain 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[2][12][13]

Spectrum of Activity

These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] The specific spectrum of activity is highly dependent on the substitution pattern of the quinolinone core.[13]

Structure-Activity Relationship (SAR)

-

Alkyl Chain at C3: The length of the alkyl chain at the C3 position has a significant impact on antimicrobial activity.[13]

-

Substituents at C6 and C7: The nature of substituents at the C6 and C7 positions can dramatically influence both antibacterial and antifungal potency.[13]

Data Presentation: Antimicrobial Activity

| Compound | Target Organism | Activity | Reference |

| 3i | Staphylococcus aureus | Significant inhibitory activity | [13] |

| 3j | Staphylococcus aureus | Significant inhibitory activity | [13] |

| HMAQ-7 | Clavibacter michiganensis | MIC: 31.3 µg/mL | [14] |

| HMAQ-7 | Aspergillus niger | MIC: 62.5 µg/mL | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time).

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

Neuroprotective Potential

The quinoline framework is also being explored for its neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][15][16]

Mechanisms of Neuroprotection

The neuroprotective actions of quinoline derivatives are often multifactorial and can include:

-

Antioxidant Activity: Scavenging of free radicals and modulation of cellular antioxidant defense systems.[4]

-

Anti-inflammatory Effects: Mitigation of neuroinflammation.[4]

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[16][17]

Experimental Workflow for Neuroprotection Studies

Caption: A workflow for investigating the neuroprotective effects of quinolinone derivatives.

Synthesis

The synthesis of this compound derivatives typically involves a multi-step process.[18][19][20] A common route starts with the appropriate substituted aniline, which is reacted with diethyl malonate. The resulting intermediate is then cyclized at a high temperature to form the 4-hydroxy-1H-quinolin-2-one core.[20] Further modifications can then be made to this core structure.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings.

References

-

Gholamnezhad, Z., et al. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]

-

Tanaka, K., et al. (2002). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Pal, M. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Semantic Scholar. [Link]

-

Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]

-

Mucsi, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Moustafa, E. A., et al. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

-

Galano, A., et al. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ScienceDirect. [Link]

-

Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

-

El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

-

Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. PubMed. [Link]

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Comenius University. [Link]

-

Leong, M. Y., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VII. 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. [Link]

-

Patel, N. B., & Patel, H. R. (2025). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. [Link]

-

Suksrichavalit, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]

-

PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports. [Link]

-

Cogan, T. A., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere. [Link]

-

Cogan, T. A., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PubMed. [Link]

-

Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. [Link]

-

Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Abstract

Derivatives of 4-hydroxy-1H-quinolin-2-one are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents. Their biological and chemical properties are profoundly influenced by a fascinating and often complex tautomeric equilibrium. This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of 4-hydroxy-7-methoxy-1H-quinolin-2-one, a key analogue with potential applications in drug discovery. We will delve into the structural nuances of the possible tautomers, the physicochemical factors governing their equilibrium, and present detailed experimental and computational methodologies for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important class of molecules.

Introduction: The Principle of Tautomerism in 4-Hydroxy-1H-quinolin-2-ones

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry. In the case of 4-hydroxy-1H-quinolin-2-one and its derivatives, the molecule can theoretically exist in several tautomeric forms. The relative stability of these forms is not fixed but is a delicate balance influenced by electronic effects of substituents, solvent polarity, temperature, and pH. Understanding this equilibrium is critical, as different tautomers can exhibit distinct spectroscopic signatures, chemical reactivity, and biological activities.

For this compound, we will primarily consider the equilibrium between the 4-hydroxy-2-oxo form (A), the 2-hydroxy-4-oxo form (B), and the 2,4-dihydroxy form (C).

Caption: Tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is dictated by its relative thermodynamic stability. Several factors play a crucial role in this determination:

-

Aromaticity: Tautomers that maintain or enhance the aromaticity of the quinoline ring system are generally favored.

-

Intramolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can significantly stabilize a tautomer.

-

Solvent Effects: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can influence the acidity of the N-H and O-H protons and the basicity of the carbonyl and nitrogen atoms, thereby shifting the equilibrium. The 7-methoxy group, being an electron-donating group, is expected to influence the electron density distribution in the benzene ring and, consequently, the overall tautomeric preference.

For the unsubstituted 4-hydroxyquinolin-2(1H)-one, studies have shown that the 4-hydroxy-2-oxo tautomer is the most stable form in both the solid state and in polar solvents like water and DMSO[1]. This preference is attributed to the stability of the amide group within the pyridinone ring.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the cyclization of an appropriately substituted aniline with a malonic acid derivative.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines[2].

-

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate:

-

In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq.) in ethanol.

-

Add diethyl acetylenedicarboxylate (1.05 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

-

-

Step 2: Cyclization to Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:

-

Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C for 15-30 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate and wash with a non-polar solvent like hexane to remove the Dowtherm A.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl ester.

-

-

Step 3: Hydrolysis and Decarboxylation:

-

Suspend the purified ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The desired product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Spectroscopic and Computational Characterization

The definitive characterization of the tautomeric forms of this compound requires a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for distinguishing between the keto and enol forms.

-

¹H NMR: The 4-hydroxy-2-oxo tautomer will show a characteristic signal for the amide N-H proton, typically in the downfield region (δ 10-12 ppm). The 2-hydroxy-4-oxo form would lack this N-H proton but would show a signal for the C2-OH proton. The chemical shifts of the aromatic protons will also differ between the tautomers.

-

¹³C NMR: A key diagnostic signal is that of the C4 carbon. In the 4-hydroxy-2-oxo tautomer, this carbon is part of a carbonyl group and will resonate significantly downfield (typically > 170 ppm). In the 2,4-dihydroxy (enol) form, it would be an oxygen-bearing aromatic carbon and appear more upfield.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for the Predominant 4-Hydroxy-2-oxo Tautomer

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | 11.0 - 12.0 (broad singlet) | - |

| C2 | - | ~160 |

| C3 | 5.8 - 6.2 (singlet) | ~105 |

| C4 | - | >170 |

| C4a | - | ~115 |

| C5 | 7.0 - 7.3 (doublet) | ~110 |

| C6 | 6.8 - 7.1 (doublet of doublets) | ~120 |

| C8 | 6.7 - 7.0 (doublet) | ~100 |

| C8a | - | ~140 |

| OCH₃ | 3.8 - 4.0 (singlet) | ~56 |

| OH | 12.0 - 13.0 (broad singlet) | - |

Note: These are estimated values based on data for related compounds and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. The 4-hydroxy-2-oxo form will be characterized by a strong absorption band for the C=O stretching vibration of the amide, typically in the range of 1620-1680 cm⁻¹. A broad O-H stretching band will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to differences in their conjugated systems. The position of the methoxy group can influence the absorption maxima[3].

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to predict the relative stabilities of the tautomers in the gas phase and in various solvents. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated. A theoretical study on quinolin-4-one derivatives using DFT with the B3LYP functional showed that ketone forms are generally more stable than their enol counterparts[4].

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that dictates its physical, chemical, and potentially biological properties. While the 4-hydroxy-2-oxo form is likely the predominant tautomer in most conditions based on studies of related compounds, a comprehensive understanding requires a multi-faceted approach combining synthesis, spectroscopic characterization, and computational modeling. The methodologies and data presented in this guide provide a robust framework for researchers to investigate and harness the unique properties of this and other substituted 4-hydroxy-1H-quinolin-2-ones in the pursuit of novel scientific discoveries and therapeutic agents.

References

-

El-Faham, A., et al. (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]

-

Kone, M., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. [Link]

-

Aly, A. A., et al. (2021). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]

-

Boiani, M., & González, M. (2005). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

-

Nikitin, T., et al. (2024). 4-Hydroxyquinolin-2(1H)-one Isolated in Cryogenic Argon and Xenon Matrices: Tautomers and Photochemistry. Journal of Molecular Structure. [Link]

-

Fadda, A. A., et al. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of the Chinese Chemical Society. [Link]

-

PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. [Link]

-

Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions. [Link]

-

Capobianco, A., et al. (1998). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Molnar, J., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

El-Nahas, A. M., et al. (2019). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. [Link]

-

Ukrаinets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ChemInform. [Link]

-

Cristiano, M. L. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

- Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavone. PubChem. [Link]

-

SpectraBase. (n.d.). 4'-Hydroxy-7-methoxyflavone. SpectraBase. [Link]

-

SpectraBase. (n.d.). N-DEMETHYLDORYPHORNINE;7-HYDROXY-6-METHOXY-1-(2H)-ISOQUINOLINONE. SpectraBase. [Link]

-

de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling. [Link]

-

Pina, F., et al. (2004). Photochromism of the complex between 4′-(2-hydroxyethoxy)-7-hydroxyflavylium and β-cyclodextrin, studied by 1H NMR, UV–Vis, continuous irradiation and circular dichroism. ResearchGate. [Link]

-

de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Hydroxy-7-methoxy-1H-quinolin-2-one: A Technical Guide for Researchers

Introduction: The Significance of the Quinolinone Scaffold

The 4-hydroxy-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antioxidant, anti-cancer, and antimicrobial agents.[3][4] The specific analogue, 4-Hydroxy-7-methoxy-1H-quinolin-2-one (CAS No. 27037-34-9), with its molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , is a compound of significant interest for further investigation and development.[3] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a foundational dataset for researchers engaged in its synthesis and application.

While direct experimental spectra for this compound are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues, primarily the parent compound 4-hydroxy-2(1H)-quinolone, to provide a robust, predictive analysis. This approach is designed to empower researchers in the accurate identification and characterization of this promising molecule.

Molecular Structure and Tautomerism

4-Hydroxy-1H-quinolin-2-one and its derivatives can exist in several tautomeric forms. The predominant form is the 4-hydroxy-2(1H)-quinolone tautomer, which is in equilibrium with the 2,4-dihydroxyquinoline form. The lactam-lactim tautomerism is a key feature of this heterocyclic system.[5][6] The spectroscopic data presented herein will be interpreted based on the expected predominance of the 4-hydroxy-2(1H)-quinolone tautomer in common spectroscopic solvents.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 4-hydroxy-1H-quinolin-2-one derivatives is well-documented and typically involves the cyclization of N-substituted anilines with malonic acid or its derivatives. One common approach is the Conrad-Limpach reaction.[7] For the target molecule, a plausible synthetic route starts from 3-methoxyaniline, which is reacted with diethyl malonate followed by a thermal cyclization.

Caption: A plausible synthetic workflow for the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts, multiplicities, and coupling constants of the protons provide detailed information about the molecular framework.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds due to its ability to dissolve polar compounds and its high boiling point.

-

Ensure complete dissolution, using gentle sonication if necessary.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR data for this compound are based on the experimental data for 4-hydroxy-2(1H)-quinolone in DMSO-d₆[5][6] and the known substituent effects of a methoxy group on an aromatic ring. The electron-donating methoxy group at the C7 position is expected to cause an upfield shift (to lower ppm values) of the ortho (C6 and C8) and para (C5) protons due to increased electron density through resonance.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~11.5 | br s | 1H | NH | The NH proton of the lactam is typically broad and downfield. |

| ~10.5 | br s | 1H | OH | The phenolic OH proton is also expected to be broad and downfield. |

| ~7.7 | d | 1H | H-5 | Expected to be a doublet coupled to H-6. The methoxy group at C7 has a minor effect on this position. |

| ~6.8 | dd | 1H | H-6 | Expected to be a doublet of doublets, coupled to H-5 and H-8. Upfield shift due to the ortho methoxy group. |

| ~6.7 | d | 1H | H-8 | Expected to be a doublet coupled to H-6. Significant upfield shift due to the ortho methoxy group. |

| ~5.9 | s | 1H | H-3 | This vinylic proton is typically a singlet and is less affected by substituents on the benzene ring. |

| ~3.8 | s | 3H | -OCH ₃ | A characteristic singlet for the methoxy group protons. |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh 20-30 mg of the purified compound.

-

Dissolve in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

-

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): Approximately 200-220 ppm.

-

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are derived from the experimental data of 4-hydroxy-2(1H)-quinolone[5][6] and the substituent chemical shift (SCS) effects of a methoxy group. The electron-donating methoxy group at C7 will cause a significant downfield shift at C7 (ipso-carbon) and upfield shifts at the ortho (C6, C8) and para (C5) positions.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~163.0 | C-2 | Carbonyl-like carbon of the lactam. |

| ~162.0 | C-4 | Carbon bearing the hydroxyl group. |

| ~160.0 | C-7 | Downfield shift due to the directly attached electron-donating methoxy group. |

| ~140.0 | C-8a | Quaternary carbon at the ring junction. |

| ~125.0 | C-5 | Upfield shift due to the para-methoxy group. |

| ~115.0 | C-4a | Quaternary carbon at the ring junction. |

| ~110.0 | C-6 | Upfield shift due to the ortho-methoxy group. |

| ~100.0 | C-3 | Vinylic carbon. |

| ~98.0 | C-8 | Significant upfield shift due to the ortho-methoxy group. |

| ~55.0 | -OC H₃ | Characteristic chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can provide valuable structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumental Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be acquired.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.

-

Predicted Mass Spectrometry Data

-

Molecular Ion: The expected exact mass of the neutral molecule [M] is 191.0528 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 192.0601. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 190.0455.

-

Fragmentation Pattern: Based on the general fragmentation of quinolones, key fragmentation pathways are expected to involve the loss of small neutral molecules.[8][9]

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

The predicted IR absorption bands are based on the known characteristic frequencies of functional groups present in the molecule and data from 4-hydroxy-2(1H)-quinolone.[5][6]

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H and N-H stretching vibrations |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950, ~2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1660 | Strong | C=O stretching (amide I band of the lactam) |

| 1620-1500 | Medium-Strong | C=C stretching (aromatic and vinylic) |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretching (aryl ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU at the λₘₐₓ.

-

Data Acquisition: Scan the absorbance from approximately 200 to 500 nm.

Predicted UV-Vis Absorption Data

Based on the UV spectrum of 4-hydroxy-2(1H)-quinolone, which shows absorption maxima at 269 and 314 nm in methanol, the addition of an electron-donating methoxy group at the C7 position is expected to cause a bathochromic (red) shift in the absorption bands.[5][6]

-

Predicted λₘₐₓ₁: ~275-285 nm

-

Predicted λₘₐₓ₂: ~320-330 nm

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging experimental data from the closely related 4-hydroxy-2(1H)-quinolone and established principles of substituent effects, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data. The detailed experimental protocols and interpretations are intended to serve as a valuable resource for researchers working on the synthesis, identification, and application of this and related quinolinone derivatives. As with any predictive analysis, experimental verification remains the gold standard, and this guide provides a solid framework for such an investigation.

References

-

Fadda, A. A., El-Attar, A., & El-Mekawy, R. E. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 7(5), S3323-S3341. [Link]

-

BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9. Retrieved from [Link]

-

Jordá, R., Havlíček, L., & Gucký, T. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(10), 18847–18864. [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Detsi, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3321. [Link]

-

Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4238. [Link]

-

Li, D., et al. (2017). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil β-proteobacterium. Beilstein Journal of Organic Chemistry, 13, 2302–2309. [Link]

-

ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2018). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 8(54), 30887–30894. [Link]

-

ResearchGate. (2018). Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868354. [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]